molecular formula C11H8Cl2O3 B12302016 Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)- CAS No. 213401-22-0

Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-

Cat. No.: B12302016
CAS No.: 213401-22-0
M. Wt: 259.08 g/mol
InChI Key: ZBRKMOHDGFGXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid . This nomenclature reflects its core structure: a cyclopropane ring (a three-membered carbon cycle) with a carboxylic acid group (-COOH) at position 1 and a 3,4-dichlorobenzoyl group (-C(=O)C6H3Cl2) at position 2.

The structural formula is represented as:
C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl .
This SMILES notation encodes the cyclopropane backbone (C1C(C1...)), the carboxylic acid moiety (C(=O)O), and the dichlorinated benzoyl group (C(=O)C6H3Cl2). The stereochemistry of the compound is further specified in its enantiomeric forms:

  • (1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid

These stereoisomers arise from the chiral centers at positions 1 and 2 of the cyclopropane ring, which influence the compound’s spatial orientation and potential biological activity.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C11H8Cl2O3 , comprising 11 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms.

Property Value Source
Molecular weight 259.08 g/mol
Exact mass 257.9850 g/mol
Monoisotopic mass 257.985049 g/mol

The exact mass is calculated using the most abundant isotopic forms of each element: carbon-12 (12.0000), hydrogen-1 (1.0078), chlorine-35 (34.9689), and oxygen-16 (15.9949). The slight discrepancy between the exact and average molecular weights arises from natural isotopic abundance variations.

CAS Registry Numbers and Alternative Identifiers

The compound is registered under multiple CAS numbers and database-specific identifiers, reflecting its structural variants and stereochemical configurations:

Identifier Type Value Source
CAS Registry Number 213401-22-0
CAS (stereoisomer) 213400-12-5
ChEMBL ID CHEMBL3629571
DSSTox Substance ID DTXSID90431243
ChemSpider ID 8035646
Wikidata ID Q82245080

The CAS number 213401-22-0 corresponds to the non-stereospecific form, while 213400-12-5 and 213400-34-1 denote enantiopure configurations. The ChEMBL and DSSTox IDs facilitate cross-referencing in pharmacological and toxicological databases.

Synonymous Designations in Chemical Databases

The compound is cataloged under diverse synonyms across chemical repositories, as illustrated below:

Synonym Database Source
2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid PubChem
(1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid PubChem
(1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid PubChem
UPF-648 PubChem
Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-, (1R,2R)-rel- ChemSpider

These synonyms emphasize the compound’s stereochemical diversity and its utility in pharmacological research, particularly as UPF-648 , a known metabotropic glutamate receptor antagonist.

Properties

IUPAC Name

2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRKMOHDGFGXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431243
Record name Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213401-22-0
Record name Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Cyclopropanation Using Trimethylsulfoxonium Iodide

The most widely reported method involves cyclopropanation of α,β-unsaturated esters or acids. For example:

  • Synthesis of (E)-3-(3,4-Dichlorophenyl)acrylic Acid (Intermediate) :
    • 3,4-Dichlorobenzaldehyde undergoes aldol condensation with malonic acid in pyridine/piperidine to yield (E)-3-(3,4-dichlorophenyl)acrylic acid.
    • Conditions : Reflux in toluene, 12 hours, 75–85% yield.
  • Cyclopropanation :

    • The acrylic acid intermediate is esterified (e.g., using H₂SO₄ in methanol) to form methyl (E)-3-(3,4-dichlorophenyl)acrylate.
    • Cyclopropanation is achieved with trimethylsulfoxonium iodide (TMSOI) and NaH in DMSO at 0–25°C for 4–6 hours.
    • Yield : 60–78% for racemic trans-2-(3,4-dichlorobenzoyl)cyclopropanecarboxylate.
  • Hydrolysis to Carboxylic Acid :

    • The ester is hydrolyzed using LiOH or NaOH in methanol/water (80°C, 2 hours) to yield the racemic carboxylic acid.

Chiral Resolution via Diastereomeric Salts

To obtain enantiomerically pure (1S,2S)- or (1R,2R)-isomers:

  • The racemic acid is treated with a chiral amine (e.g., L-menthol amine) to form diastereomeric salts, which are separated by crystallization.
  • Resolution Efficiency : 40–50% yield per enantiomer.

Atom Transfer Radical Addition (ATRA) Followed by Dehalogenation-Cyclopropanation

ATRA of Trihaloacetic Acid to Styrene Derivatives

A novel industrial-scale method involves:

  • Radical Addition :
    • 3,4-Dichlorostyrene reacts with trichloroacetic acid under Cu(I)/DMSO catalysis (60°C, 6 hours) to form 1,3-dichloro-3-(3,4-dichlorophenyl)propanoic acid.
    • Yield : 65–70%.
  • Dehalogenation-Cyclopropanation :
    • The dihalide intermediate is treated with Zn/Cu in acetic acid (reflux, 8 hours) to induce cyclopropanation.
    • Yield : 55–60% for the trans-isomer.

Palladium-Catalyzed Cyclopropanation

Asymmetric Catalysis with Chiral Ligands

For enantioselective synthesis:

  • Ethyl (E)-3-(3,4-dichlorophenyl)acrylate undergoes cyclopropanation using ethyl diazoacetate in the presence of Pd(OAc)₂ and a chiral bis(oxazoline) ligand (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine).
  • Conditions : Dichloromethane, −10°C, 12 hours.
  • Yield : 70–75% with 90–95% enantiomeric excess (ee).

Comparison of Methods

Method Key Reagents Yield (%) Enantioselectivity Scalability
TMSOI Cyclopropanation Trimethylsulfoxonium iodide 60–78 Racemic High
ATRA-Dehalogenation Cu(I)/DMSO, Zn/Cu 55–60 Racemic Industrial
Pd-Catalyzed Pd(OAc)₂, Chiral bis(oxazoline) 70–75 90–95% ee Moderate

Functional Group Transformations

From Cyclopropanecarbonyl Chloride

  • Step 1 : trans-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid is converted to its acyl chloride using SOCl₂ in toluene (reflux, 3 hours).
  • Step 2 : The acyl chloride reacts with NaN₃ to form the acyl azide, which undergoes Curtius rearrangement to yield the amine intermediate.

Industrial-Scale Considerations

  • Safety : TMSOI and diazo compounds require strict temperature control due to explosion risks.
  • Cost-Effectiveness : ATRA-Dehalogenation avoids expensive chiral catalysts, making it preferable for non-enantioselective production.

Recent Advances

  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of methyl esters achieves 98% ee but with lower yields (30–35%).
  • Flow Chemistry : Continuous-flow systems reduce reaction times for Pd-catalyzed cyclopropanation to 2 hours.

Chemical Reactions Analysis

Acylation Reactions

The compound undergoes acylation via reaction with dichlorobenzoyl chlorides. This reaction typically involves the substitution of the cyclopropanecarboxylic acid’s hydroxyl group with an acyl chloride, forming esters or amides. The reaction proceeds under controlled conditions to minimize side reactions, often monitored by thin-layer chromatography (TLC) for purity.

Decarboxylative Rearrangement to Dihydrofurans

A notable reaction involves thermal decarboxylation leading to 4,5-dihydrofuran derivatives. The mechanism proceeds through three key steps:

  • Cyclopropane ring opening : The cyclopropane ring adjacent to the carbonyl group undergoes cleavage, forming an α-allyl-β-keto acid intermediate (e.g., α-(3,4-dichlorobenzoyl)-3-butenoic acid).

  • Decarboxylation : The β-keto acid loses CO₂ via a cyclic transition state.

  • Rearrangement and ring closure : The resulting intermediate undergoes a -sigmatropic shift, forming a substituted 4,5-dihydrofuran .

This reaction is concerted , with decarboxylation and rearrangement occurring simultaneously. Studies confirm that analogues of the compound (e.g., α-(cyclopropylcarbonyl)-3-butenoic acid) follow the same pathway, indicating generality .

Esterification

The carboxylic acid group reacts with alcohols to form esters, enhancing solubility and bioavailability. This reaction is catalyzed under acidic or basic conditions, depending on the alcohol and desired ester stability.

Nucleophilic Substitution Reactions

The electron-withdrawing dichlorobenzoyl group enhances the electrophilicity of the cyclopropane ring, facilitating nucleophilic attack. This property enables reactions such as:

  • Ring-opening : By nucleophiles (e.g., amines, Grignard reagents), leading to substituted cyclopropane derivatives.

  • Substitution at the benzoyl group : Potential halogen exchange or aromatic electrophilic substitution, though specific examples require further study.

Comparative Analysis of Reaction Types

Reaction Type Conditions Product Key Features
AcylationDichlorobenzoyl chlorides, TLC monitoringEsters/amidesHigh-yield synthesis under controlled conditions.
Decarboxylative rearrangementThermal (120°C)Substituted 4,5-dihydrofuransConcerted mechanism; generalizable to analogues .
EsterificationAlcohols, acid/base catalystsEstersEnhances solubility; versatile for functionalization.
Nucleophilic substitutionNucleophiles (e.g., amines)Ring-opened derivativesEnhanced reactivity due to dichlorobenzoyl group’s electron-withdrawing effect.

Mechanistic Insights

The decarboxylative rearrangement’s mechanism involves:

  • Cyclopropane ring destabilization : Adjacent carbonyl groups stabilize radical intermediates during ring opening .

  • Concerted decarboxylation : CO₂ elimination and rearrangement occur simultaneously, avoiding intermediates .

  • Stereochemical control : The cyclopropane’s stereochemistry (e.g., (1S,2S) or (1R,2R)) may influence reaction pathways .

Synthetic Versatility

The compound can be synthesized via:

  • Acylation of cyclopropanecarboxylic acid : Reaction with dichlorobenzoyl chlorides.

  • Dimerization of cyclopropane carboxylic acids : Followed by decarboxylation to form β-keto acids, which undergo rearrangement .

  • Chiral resolution : Stereoisomers (e.g., (1S,2S) vs. (1R,2R)) can be synthesized via enantioselective methods .

Scientific Research Applications

Agricultural Applications

Insecticides and Acaricides

Cyclopropanecarboxylic acid derivatives exhibit notable insecticidal and acaricidal properties. Research indicates that compounds of this class demonstrate high efficacy against a range of agricultural pests, including:

  • Hemiptera :
    • Delphacidae (e.g., white-backed planthopper)
    • Aphididae (e.g., grain aphid)
  • Lepidoptera :
    • Spruce budworm
    • Rice stem borer

These compounds are particularly effective due to their low toxicity to non-target organisms such as fish and mammals, making them suitable for integrated pest management strategies in sustainable agriculture .

Table 1: Efficacy of Cyclopropanecarboxylic Acid Derivatives Against Pests

Pest TypeSpecific PestsEfficacyToxicity to Non-target Species
HemipteraWhite-backed planthopperHighLow
AphididaeGrain aphidModerateLow
LepidopteraSpruce budwormHighLow

Pharmacological Applications

Neuropathic Pain Management

The compound has been studied for its potential role in modulating the kynurenine pathway, which is implicated in neuropathic pain. Research shows that inhibition of enzymes like indoleamine 2,3-dioxygenase-2 can alleviate pain symptoms in rat models, suggesting a therapeutic application for cyclopropanecarboxylic acid derivatives in pain management .

Case Study: Kynurenine Pathway Modulation

In a study involving chronic constriction injury in rats, administration of cyclopropanecarboxylic acid derivatives resulted in decreased levels of pro-inflammatory markers associated with neuropathic pain. The findings indicate that these compounds may serve as effective modulators of pain pathways .

Synthesis and Stability

The synthesis of cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)- involves several chemical reactions that enhance its stability and efficacy. The compound exhibits high stability against light, heat, and oxidation, which is crucial for maintaining its effectiveness as an active ingredient in formulations .

Table 2: Stability Characteristics of Cyclopropanecarboxylic Acid Derivatives

Stability FactorDescription
Light StabilityHigh
Heat StabilityHigh
Oxidation ResistanceHigh

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group may play a role in binding to these targets, while the cyclopropane ring and carboxylic acid group contribute to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Findings and Implications

  • Halogen Effects : Chlorine enhances target compound’s enzyme inhibition but may increase toxicity compared to fluorine analogs.
  • Isomerism : Substitution patterns (3,4 vs. 2,5-dichloro) critically influence biological targets and therapeutic applications.
  • Data Gaps: Limited physicochemical data for the target compound underscores the need for further experimental characterization.

Notes

  • Research Needs : Detailed studies on logP, solubility, and metabolic pathways are essential to optimize pharmacological profiles.

Biological Activity

Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-, also known as UPF 648, has garnered attention in pharmacological research due to its significant biological activities, particularly as an inhibitor of kynurenine 3-monooxygenase (KMO). This compound plays a crucial role in the kynurenine pathway, which is implicated in various neurodegenerative diseases and inflammatory responses.

  • Molecular Formula : C₁₁H₈Cl₂O₃
  • Molecular Weight : 259.09 g/mol
  • CAS Number : 213400-34-1
  • PubChem ID : 9859947

UPF 648 functions primarily as a KMO inhibitor. KMO is an enzyme that catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), which is associated with neurotoxicity and inflammation. By inhibiting KMO, UPF 648 increases the levels of kynurenic acid (KYNA), a neuroprotective compound that counteracts excitotoxicity and reduces oxidative stress in the central nervous system (CNS) .

Biological Activities

  • Neuroprotection :
    • UPF 648 has shown neuroprotective effects in models of Huntington's disease using Drosophila . The compound significantly increases KYNA levels while decreasing levels of neurotoxic metabolites such as 3-HK and quinolinic acid (QUIN) in the cerebrum and liver of neonatal rodents .
  • Impact on Inflammation :
    • The kynurenine pathway is known to modulate inflammatory responses. Inhibition of KMO by UPF 648 reduces the production of pro-inflammatory cytokines, potentially alleviating conditions associated with chronic inflammation .
  • Pain Modulation :
    • Research indicates that KMO plays a role in neuropathic pain mechanisms. By inhibiting this enzyme, UPF 648 may contribute to pain relief through modulation of the kynurenine pathway .

Data Table: Biological Activities and Effects

Biological Activity Effect Reference
KMO InhibitionIC50 = 20 nM
Increase in KYNA LevelsNeuroprotective effects observed
Decrease in QUIN LevelsReduction in neurotoxicity
Modulation of Inflammatory ResponseAlleviates chronic inflammation

Case Studies and Research Findings

  • A study demonstrated that UPF 648 administration led to significant improvements in behavioral outcomes in Drosophila models of Huntington's disease, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
  • Another investigation into the kynurenine pathway emphasized that pharmacological inhibition of KMO could mitigate neuropathic pain symptoms in rat models, suggesting broader implications for pain management therapies .

Q & A

Q. What are the standard protocols for synthesizing 2-(3,4-dichlorobenzoyl)cyclopropanecarboxylic acid derivatives?

Synthesis typically involves cyclopropanation via [2+1] cycloaddition using dichlorocarbene generated from chloroform under strongly basic conditions. Key steps include:

  • Reaction of 3,4-dichlorobenzoyl chloride with cyclopropane precursors (e.g., cyclopropanecarboxylic acid esters).
  • Use of catalysts like phase-transfer agents to improve yield .
  • Purification via recrystallization or column chromatography to isolate enantiomerically pure forms, as stereochemistry impacts biological activity .

Q. Which spectroscopic techniques are recommended for characterizing the cyclopropane moiety and substituent effects?

  • 1H/13C NMR : To confirm cyclopropane ring geometry (e.g., coupling constants J = 5–10 Hz for trans/cis protons) .
  • X-ray crystallography : Resolves spatial arrangement of the dichlorobenzoyl group relative to the cyclopropane ring .
  • FT-IR : Identifies carbonyl stretching frequencies (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. How are structure-activity relationships (SAR) initially assessed for this compound class?

  • Step 1 : Synthesize analogs with varying substituents (e.g., methyl, halogen, or hydroxyl groups) on the cyclopropane ring or benzoyl moiety.
  • Step 2 : Test inhibitory potency in enzyme assays (e.g., kynurenine pathway enzymes) and compare IC50 values .
  • Step 3 : Use computational docking to correlate substituent positions with binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclopropane ring stability during synthesis?

  • Temperature control : Lower reaction temperatures (0–5°C) minimize ring-opening side reactions .
  • Solvent selection : Non-polar solvents (e.g., dichloromethane) stabilize the cyclopropane intermediate .
  • Catalyst screening : Transition-metal catalysts (e.g., Rh(II)) enhance enantioselectivity in asymmetric syntheses .
Reaction ConditionYield (%)Enantiomeric Excess (ee%)Reference
Rh(II)/CH₂Cl₂, 0°C7892
Phase-transfer catalyst6585

Q. What strategies resolve discrepancies in reported inhibitory potency of cyclopropane analogs?

  • Data normalization : Account for assay variability (e.g., enzyme batch differences) by including positive controls in each experiment .
  • Meta-analysis : Compare results across studies using standardized metrics (e.g., % inhibition at 10 µM). For example:
Substituent% Inhibition (10 µM)Study Reference
Methyl at C-198.6
No substituent100.3
  • Mechanistic studies : Use isotopic labeling (e.g., 13C) to track metabolic stability differences .

Q. How do researchers validate the neurotherapeutic potential of this compound in vivo?

  • Step 1 : Conduct pharmacokinetic profiling to assess blood-brain barrier permeability (e.g., logP ~1.7–2.2 is optimal) .
  • Step 2 : Use rodent models of neuroinflammation to measure biomarker reduction (e.g., quinolinic acid levels) .
  • Step 3 : Compare in vitro IC50 values with in vivo efficacy doses to identify translational gaps .

Methodological Notes

  • Data validation : Cross-reference physical-chemical properties (e.g., melting point, solubility) with NIST Chemistry WebBook .
  • Safety protocols : Follow OSHA guidelines for handling chlorinated intermediates (e.g., 3,4-dichlorobenzoyl chloride) to minimize exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.